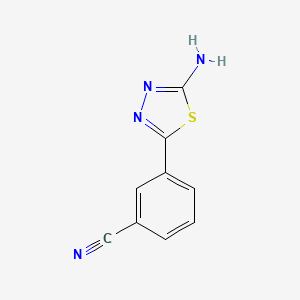

3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile

Description

The 1,3,4-Thiadiazole (B1197879) Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide spectrum of pharmacological activities. The sulfur atom in the ring often enhances lipid solubility, and the mesoionic character of the ring system may allow it to cross cellular membranes, potentially increasing bioavailability.

Derivatives of 1,3,4-thiadiazole have been extensively investigated and are associated with a diverse range of biological effects, including:

Antimicrobial Activity : Compounds incorporating the 1,3,4-thiadiazole nucleus have demonstrated significant antibacterial and antifungal properties.

Anticancer Activity : Numerous studies have reported the potential of thiadiazole derivatives to inhibit the proliferation of cancer cells.

Antiviral Activity : This scaffold is a component of various compounds screened for antiviral efficacy.

Other Pharmacological Roles : Research has also pointed to anti-inflammatory, anticonvulsant, and antitubercular activities among different thiadiazole derivatives.

The versatility of the 1,3,4-thiadiazole ring makes it a frequent target for synthesis and modification in drug discovery programs.

The Benzonitrile (B105546) Scaffold

Benzonitrile, an aromatic compound consisting of a benzene (B151609) ring attached to a nitrile functional group, is a crucial building block in organic synthesis. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides. This chemical reactivity makes benzonitrile and its derivatives valuable intermediates in the production of a wide array of organic compounds.

In academic and industrial research, the benzonitrile scaffold is integral to the synthesis of:

Pharmaceuticals

Dyes and pigments

Agrochemicals

Its presence in a molecule can influence electronic properties, molecular conformation, and the potential for specific intermolecular interactions, such as hydrogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRYVLVGADZWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NN=C(S2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Thiadiazole Derivatives in Chemical Research

Thiadiazoles are a class of heterocyclic compounds with a history stretching back to the 19th century. The first derivatives of its isomer, 1,2,3-thiadiazole, were prepared during this period. The 1,2,4-thiadiazole (B1232254) isomer was first described in 1821, with its synthesis and full characterization being accomplished later in 1955.

Initial research into thiadiazoles was primarily foundational, focusing on synthesis and understanding the fundamental chemical properties of this heterocyclic system. However, as synthetic methodologies advanced and screening for biological activity became more systematic in the 20th century, the pharmacological potential of thiadiazole derivatives became increasingly apparent. The discovery that certain thiadiazole-containing compounds, such as the antibiotic Cefazolin and the diuretic Acetazolamide, possessed significant therapeutic effects spurred a dramatic increase in research interest. This led to the synthesis and evaluation of thousands of derivatives, cementing the thiadiazole scaffold as a staple in medicinal chemistry research.

Chemical Reactivity and Transformation Pathways of 3 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

Reactivity of the 1,3,4-Thiadiazole (B1197879) Core

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electron deficiency makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. However, the presence of substituents, such as the amino group in 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile, can significantly influence the ring's reactivity.

Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms of the 1,3,4-thiadiazole ring have a low electron density, making them prone to nucleophilic reactions. Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by various nucleophiles. While the parent 1,3,4-thiadiazole ring is generally unreactive towards electrophiles, the presence of an electron-donating amino group at the 2-position can activate the ring towards electrophilic attack. For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo reactions like bromination at the 5-position. In the case of this compound, the 5-position is already substituted, but the principle of the amino group's activating effect remains relevant. The ambient nucleophilicity of 2-aminothiadiazoles can lead to electrophilic attack on both the amino group and the nuclear nitrogen atom.

The 1,3,4-thiadiazole ring can undergo ring fission when treated with strong nucleophiles or bases. For example, 2-amino-1,3,4-thiadiazoles can rearrange to form triazolinethiones in the presence of methylamine. Such transformations highlight the potential for the thiadiazole core to serve as a synthon for other heterocyclic systems. Ring-closure reactions are fundamental to the synthesis of the 1,3,4-thiadiazole ring itself, often involving the cyclization of thiosemicarbazide (B42300) derivatives.

Transformations Involving the Amino Functionality

The exocyclic amino group at the 5-position of the thiadiazole ring is a key site of reactivity, allowing for a wide range of chemical modifications.

The amino group of 2-amino-1,3,4-thiadiazoles readily participates in condensation reactions with various carbonyl compounds. For instance, it can react with aldehydes and ketones to form Schiff bases (imines). These reactions are often a crucial step in the synthesis of more complex derivatives. The condensation of 2-amino-1,3,4-thiadiazole (B1665364) with 1,3-dicarbonyl compounds has also been described.

The primary amino group on the 1,3,4-thiadiazole ring can be diazotized to form a diazonium salt. This reactive intermediate can then undergo various coupling reactions with activated aromatic compounds to produce azo compounds. This pathway offers a versatile method for introducing a wide array of substituents and for the synthesis of chromophoric systems.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) on the benzonitrile (B105546) portion of the molecule is a versatile functional group that can undergo a variety of chemical transformations. It can react with nucleophiles, such as cysteine residues, to form a thioimidate intermediate, which can then evolve into a thiazoline (B8809763) product. The reactivity of the nitrile group is influenced by the electronic properties of the substituents on the aromatic ring. The benzene (B151609) ring of benzonitrile can engage in π-π stacking interactions, while the terminal cyanide group can form hydrogen bonds.

Reduction Reactions

The benzonitrile group and the 1,3,4-thiadiazole ring in this compound are susceptible to reduction under various conditions. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction parameters.

The nitrile group can be selectively reduced to a primary amine or an aldehyde. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas, is a common method for converting the nitrile to a primary amine, yielding 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzylamine. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) salt can also effect this transformation.

Partial reduction of the nitrile to an aldehyde, affording 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzaldehyde, can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This transformation is synthetically valuable as it provides a precursor for further functionalization.

Under more forcing conditions, the 1,3,4-thiadiazole ring itself can undergo reductive cleavage. Strong reducing agents or desulfurization conditions, such as Raney nickel, can lead to the decomposition of the heterocyclic ring.

Table 1: Illustrative Reduction Reactions of this compound

| Product | Reagents and Conditions | Notes |

|---|---|---|

| 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzylamine | H₂, Pd/C, Ethanol, RT, 1 atm | Selective reduction of the nitrile group to a primary amine. |

| 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzaldehyde | DIBAL-H, Toluene, -78 °C to RT | Partial reduction of the nitrile group to an aldehyde. |

| Ring Cleavage Products | Raney Nickel, Ethanol, Reflux | Reductive cleavage of the thiadiazole ring can occur under harsh conditions. |

Hydrolysis and Related Transformations

The nitrile and amino functional groups of this compound are subject to hydrolysis and other related transformations, typically under acidic or basic conditions.

The hydrolysis of the benzonitrile group can lead to the formation of a carboxylic acid, 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid. This reaction is generally carried out by heating the compound in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521). The reaction proceeds via the intermediate formation of an amide.

The amino group on the 1,3,4-thiadiazole ring can undergo a variety of transformations. For instance, diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures can yield a diazonium salt. This intermediate is highly reactive and can be subsequently converted into a range of other functional groups, including hydroxyl, halogen, or cyano groups, through Sandmeyer or related reactions. This provides a versatile route for further derivatization of the thiadiazole ring.

Table 2: Illustrative Hydrolysis and Related Transformations

| Product | Reagents and Conditions | Notes |

|---|---|---|

| 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid | H₂SO₄ (aq), Heat or NaOH (aq), Heat | Hydrolysis of the nitrile group to a carboxylic acid. |

| 3-(5-Diazo-1,3,4-thiadiazol-2-yl)benzonitrile salt | NaNO₂, HCl (aq), 0-5 °C | Formation of a diazonium salt from the amino group. |

| 3-(5-Hydroxy-1,3,4-thiadiazol-2-yl)benzonitrile | [From diazonium salt], H₂O, Heat | Conversion of the diazonium salt to a hydroxyl group. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct C-H activation of the thiadiazole ring is a possibility, a more common approach involves the conversion of the amino group into a more suitable coupling partner, such as a halide or a triflate.

Following the diazotization of the amino group, a Sandmeyer reaction can be employed to introduce a bromine or iodine atom at the 5-position of the thiadiazole ring, yielding 3-(5-bromo-1,3,4-thiadiazol-2-yl)benzonitrile. This halogenated derivative can then participate in various palladium-catalyzed cross-coupling reactions.

For instance, a Suzuki-Miyaura coupling with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would lead to the formation of a C-C bond, attaching a new aryl group to the thiadiazole ring. Similarly, Sonogashira coupling with a terminal alkyne or Buchwald-Hartwig amination with an amine could be employed to introduce further diversity.

Table 3: Plausible Palladium-Catalyzed Cross-Coupling Sequence

| Step | Intermediate/Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| 1 | 3-(5-Bromo-1,3,4-thiadiazol-2-yl)benzonitrile | 1. NaNO₂, HBr, 0-5 °C 2. CuBr | Diazotization/Sandmeyer Reaction |

| 2 | 3-(5-Aryl-1,3,4-thiadiazol-2-yl)benzonitrile | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | Suzuki-Miyaura Coupling |

Reaction Kinetics and Mechanistic Investigations of Transformations

Detailed experimental studies on the reaction kinetics and mechanisms of the transformations of this compound are not extensively reported in the current scientific literature. However, the mechanisms of the individual reaction types discussed above are well-established in organic chemistry.

The reduction of nitriles with catalytic hydrogenation involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The hydrolysis of nitriles proceeds through nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by tautomerization and further hydrolysis of the resulting amide.

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve a catalytic cycle consisting of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Further research, including kinetic studies and computational modeling, would be necessary to elucidate the specific reaction rates, transition states, and intermediates involved in the transformations of this compound. Such studies would provide a deeper understanding of its reactivity and facilitate the optimization of synthetic routes to its derivatives.

Despite a comprehensive search for experimental spectroscopic and analytical data for the chemical compound This compound , the specific information required to generate the requested article is not available in published literature or chemical databases accessible through the search tools.

Detailed experimental data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Two-Dimensional NMR techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for this specific molecule could not be located. While information exists for constitutional isomers, such as 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile, and other related 1,3,4-thiadiazole derivatives, the strict requirement to focus solely on this compound prevents the use of this data as a substitute.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's explicit instructions and outline. The creation of data tables and a thorough discussion of research findings for each specified analytical methodology requires access to verified, published experimental results for the compound , which are not currently available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a fundamental technique for determining the precise molecular weight of a compound, thereby confirming its elemental composition. For 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile (C₉H₆N₄S), HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which is then compared to the theoretically calculated mass. This comparison, typically within a few parts per million (ppm), serves as strong evidence for the compound's identity.

The analysis involves ionizing the sample and measuring the m/z ratio of the resulting ions with high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass (m/z) |

|---|---|---|

| C₉H₆N₄S | [M+H]⁺ | 203.0440 |

| C₉H₆N₄S | [M+Na]⁺ | 225.0259 |

Note: This table presents calculated values. Experimental "found" values would be obtained from actual laboratory analysis.

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

Table 2: Hypothetical X-ray Crystallographic Data Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is a template representing typical parameters obtained from a single-crystal XRD experiment. The values are placeholders pending experimental determination.

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization that determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) within a pure sample of the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₆N₄S). A close agreement between the found and calculated values, typically within ±0.4%, is a critical indicator of the sample's purity and corroborates the proposed molecular formula. The synthesis of various 1,3,4-thiadiazole (B1197879) derivatives is often confirmed by such analyses. uobaghdad.edu.iq

Table 3: Elemental Analysis Data for this compound (C₉H₆N₄S)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 53.45 | Value |

| Hydrogen (H) | 2.99 | Value |

| Nitrogen (N) | 27.70 | Value |

| Sulfur (S) | 15.86 | Value |

Note: This table shows the calculated percentages based on the molecular formula. The "Experimental %" column would be populated with data from an actual analysis.

Biological Activity and Mechanistic Studies of 3 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile and Its Analogs

Enzyme Inhibition Studies

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore that has been incorporated into numerous molecules designed to interact with a wide array of enzymatic targets. The following sections explore the inhibitory activities of 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile and its structural analogs against several key enzymes.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Various derivatives of 1,3,4-thiadiazole have been investigated as urease inhibitors.

Research has shown that 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides exhibit potent urease inhibitory activity, with IC50 values in the micromolar range, significantly lower than the standard inhibitor thiourea. nih.gov Kinetic studies of one of the most active compounds in this series, featuring a thiophene (B33073) substituent, revealed a non-competitive mode of inhibition. nih.gov Molecular docking studies suggest that the inhibitory action of thiadiazole derivatives is attributed to the interaction of the heterocyclic ring with the nickel ions at the active site of the urease enzyme. researchgate.netdergipark.org.tr The sulfur atom within the thiadiazole ring is believed to chelate the nickel ions, thereby blocking the enzyme's activity. dergipark.org.tr

A study on water-soluble 5-amino-1,3,4-thiadiazole derivatives also demonstrated their potential as urease inhibitors, with IC50 values lower than that of thiourea. researchgate.net Kinetic analysis of these compounds indicated a non-competitive inhibition mechanism. researchgate.net

| Compound Class | Example Substituents | IC50 (µM) | Inhibition Mechanism |

| 5-nitrofuran-2-yl-thiadiazole linked to cyclohexyl-2-(phenylamino)acetamides | Thiophene at R² position | 0.94 | Non-competitive |

| 5-amino-1,3,4-thiadiazole hydrochloride | - | 13.76 ± 0.15 | Non-competitive |

| Standard | Thiourea | 22.50 | - |

Glutaminase (B10826351) (GLS) is a mitochondrial enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate. This makes it an attractive target for cancer therapy. Analogs of this compound have been identified as potent glutaminase inhibitors.

Specifically, compounds based on a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold have been designed as allosteric inhibitors of kidney-type glutaminase (GLS1). By incorporating modified phenylacetyl groups into the 5-amino position of the thiadiazole rings, researchers have developed potent inhibitors. For instance, a derivative with 4-hydroxyphenylacetyl groups at both ends of the scaffold showed a 10-fold increase in GLS inhibitory potency compared to its acetylated precursor.

The mechanism of these inhibitors is allosteric, meaning they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity. This is in contrast to glutamine mimetics that compete with the natural substrate. The well-known glutaminase inhibitor BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) is a selective allosteric inhibitor of GLS1.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer. The 1,3,4-thiadiazole scaffold is a key feature in several CA inhibitors.

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been studied for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I, II, and IX. Mono-substituted derivatives were found to be better inhibitors than their di-substituted counterparts, showing significant selectivity for hCA II.

The primary challenge in developing CA inhibitors is achieving isoform selectivity due to the high degree of similarity in the active sites across different isoforms. However, subtle structural modifications to the inhibitor can exploit minor differences in the active site cavities. For example, in a series of benzothiazole-6-sulfonamides, certain derivatives displayed potent and selective inhibition of hCA II and hCA VII, while being less effective against hCA I and inactive towards hCA IV.

| Compound Class | Target Isoforms | Inhibition Constant (Ki) / IC50 | Selectivity Profile |

| Mono-substituted 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA I, II, IX | IC50 for hCA II = 16.7 nM | Selective for hCA II |

| N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA I | IC50 = 0.14 nM | Potent hCA I inhibitor |

| N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA II | IC50 = 0.15 nM | Potent hCA II inhibitor |

| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide | hCA I, II, VII | Ki for hCA II in the range of 37.6–577.6 nM | Selective for hCA II and VII over hCA I |

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9. Its dysregulation is implicated in various cancers, making it a promising therapeutic target.

Recent studies have explored 1,3,4-thiadiazole derivatives as LSD1 inhibitors. A series of tris-thiadiazoles were synthesized and evaluated for their LSD1 inhibitory activity. Molecular modeling studies of a potent derivative revealed a strong affinity for the LSD1 active site. nih.gov The binding is characterized by key interactions, including a hydrogen bond with the amino acid Asp555 and an arene interaction with Tyr761. nih.gov These interactions are typical for known LSD1 inhibitors, suggesting a competitive inhibition mechanism at the substrate-binding site. nih.gov The study also highlighted the selectivity of a tris-thiadiazole derivative for LSD1 over monoamine oxidase (MAO) isoforms, which is a significant advantage as off-target inhibition of MAOs can lead to side effects. nih.gov

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme are used in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. The 1,3,4-thiadiazole scaffold has been incorporated into potent α-glucosidase inhibitors.

A novel class of 1,3,4-thiadiazole-bearing Schiff base analogs has been designed and shown to have excellent inhibitory activity against the α-glucosidase enzyme, with IC50 values in the low micromolar range. nih.gov Several of these analogs demonstrated significantly greater potency than the standard drug acarbose. nih.gov The mechanism of action is believed to involve the binding of the inhibitor to the active site of the enzyme, thereby preventing the hydrolysis of oligosaccharides. nih.gov

| Compound Class | Example Substituents | IC50 (µM) |

| 1,3,4-thiadiazole-bearing Schiff base analogs | Analog 8 | 1.10 ± 0.10 |

| Analog 9 | 1.30 ± 0.10 | |

| Analog 4 | 2.20 ± 0.10 | |

| Standard | Acarbose | 11.50 ± 0.30 |

The 1,3,4-thiadiazole nucleus is present in a variety of compounds with antibacterial and antimicrobial properties. These compounds often exert their effects by inhibiting essential bacterial enzymes. One such target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for bacterial survival.

A study focused on the design of novel thiadiazole derivatives as human DHODH (hDHODH) inhibitors using structure-based approaches. researchgate.net While this study focused on the human enzyme, the pathway is also a validated target in bacteria. Furthermore, various 1,3,4-thiadiazole derivatives have been synthesized and screened for their antituberculosis activity against Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies have been conducted to optimize the antibacterial potency of these compounds. nih.gov For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized, with some compounds exhibiting significant inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.gov Another study reported that novel 5-aryl-2-amino 1,3,4-thiadiazole derivatives with an imine group showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg

The mechanism of action for these antibacterial 1,3,4-thiadiazole derivatives can vary, but it often involves the inhibition of enzymes crucial for DNA replication, cell wall synthesis, or metabolic pathways. bepls.com

Antimicrobial Research

Analogs of this compound, specifically those containing the 1,3,4-thiadiazole core, have shown significant antimicrobial capabilities. nih.gov These compounds have been evaluated against a variety of pathogenic bacteria and fungi, revealing a broad spectrum of activity that is often dependent on the nature of the substituents on the thiadiazole nucleus. nih.gov

Antibacterial Activity against Specific Strains

The 1,3,4-thiadiazole nucleus is a key structural feature in compounds exhibiting exclusive action against bacterial infections. nih.gov Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.

Research has shown that certain 1,3,4-thiadiazole derivatives display inhibitory effects against a range of bacterial strains. For instance, synthesized analogs have been found to be active against Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. rsc.org Other studies have documented the activity of fluorinated and chlorinated 2-amino-1,3,4-thiadiazole (B1665364) derivatives against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov It has been observed that halogen substituents on phenyl-1,3,4-thiadiazole moieties tend to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

A series of novel 1,3,4-thiadiazole derivatives with an imine group demonstrated good antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. ekb.eg Similarly, adamantyl-1,3,4-thiadiazole derivatives showed marked activity against Gram-positive bacteria and high activity against Gram-negative strains. nih.gov Another study highlighted a coumarin (B35378) derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), which exhibited significant antibacterial effects against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus, with inhibition zones ranging from 15 to 22 mm. jmchemsci.com

| Compound Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Phenylthiosemicarbazide/Methoxy Cinnamic Acid Derivatives | Klebsiella pneumoniae | Inhibitory effect | rsc.org |

| Phenylthiosemicarbazide/Methoxy Cinnamic Acid Derivatives | Staphylococcus hominis | Inhibitory effect | rsc.org |

| Phenylthiosemicarbazide/Methoxy Cinnamic Acid Derivatives | Staphylococcus epidermidis | Inhibitory effect | rsc.org |

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Gram-negative bacteria | Highly active | nih.gov |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Escherichia coli | 15-22 mm inhibition zone | jmchemsci.com |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Staphylococcus aureus | 15-22 mm inhibition zone | jmchemsci.com |

| 5-aryl-2-amino 1,3,4 Thiadiazole derivatives | Enterococcus faecalis | Good activity | ekb.eg |

Antifungal Activity against Fungal Species

The 1,3,4-thiadiazole scaffold is also integral to compounds with potent antifungal properties. nih.govproquest.com Numerous studies have demonstrated the efficacy of these analogs against various pathogenic fungal species, including those resistant to standard treatments.

One notable analog, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), has been identified as a potent antifungal agent against different Candida species, including azole-resistant isolates, with Minimum Inhibitory Concentration (MIC100) values ranging from 8 to 96 μg/ml. nih.govproquest.com Other research into 1,3,4-thiadiazole derivatives has confirmed their activity against several Candida species, such as C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. nih.gov For example, specific derivatives showed significant activity against C. albicans with MIC50 values as low as 5 and 10 µg/mL. nih.gov Furthermore, adamantyl-1,3,4-thiadiazole derivatives have demonstrated weak to moderate activity against C. albicans. nih.gov The antifungal potential of these compounds also extends to other fungi like Aspergillus niger. nih.govjmchemsci.com

| Compound/Analog Type | Fungal Species | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species (including azole-resistant isolates) | 8 - 96 (MIC100) | nih.govproquest.com |

| Compound 3k | Candida albicans ATCC 10231 | 5 (MIC50) | nih.gov |

| Compound 3l | Candida albicans ATCC 10231 | 10 (MIC50) | nih.gov |

| Derivatives 8d, 8e (with oxygenated substituents) | Aspergillus niger | 32 - 42 | nih.gov |

| Derivatives 8d, 8e (with oxygenated substituents) | Candida albicans | 32 - 42 | nih.gov |

Mechanistic Insights into Antimicrobial Action

Investigations into the mechanisms underlying the antimicrobial effects of 1,3,4-thiadiazole analogs have pointed to several cellular targets. In fungi, a primary mechanism involves the disruption of the cell wall and membrane integrity. The analog 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol disrupts cell wall biogenesis, leading to an inability of fungal cells to maintain their shape, causing them to form giant cells, flocculate, and leak protoplasmic material. nih.govproquest.com This compound also causes an uneven distribution of chitin (B13524) and β(1→3) glucan in the cell wall. nih.gov

Another key antifungal mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Docking studies have suggested that active 1,3,4-thiadiazole derivatives can inhibit the 14-α-sterol demethylase enzyme, which is essential for this pathway. nih.gov Furthermore, some flavonol derivatives containing a 1,3,4-thiadiazole moiety have been shown to affect the integrity of the fungal cell membrane by inducing the production of reactive oxygen species, leading to membrane lipid peroxidation and the release of cellular contents. acs.org

Antiproliferative and Cellular Mechanism Investigations in In Vitro Models

Derivatives based on the 1,3,4-thiadiazole structure have demonstrated significant antiproliferative activity against various cancer cell lines. bepls.comnih.gov These compounds exert their cytotoxic effects through multiple cellular mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle. bepls.com

Induction of Apoptosis and Caspase Activation

A primary mechanism for the anticancer activity of 1,3,4-thiadiazole analogs is the induction of apoptosis. bepls.com This process is often mediated by caspases, a family of proteases that execute programmed cell death. turkjps.orgsemanticscholar.org

Studies have shown that certain 1,3,4-thiadiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. rsc.org For example, one study found that a specific derivative induced a significant increase in early apoptosis (15%) in MCF-7 breast cancer cells. rsc.orgresearchgate.net Other research on nitrile derivatives linked to a benzofuran-thiadiazole scaffold demonstrated that the most active compounds induced apoptosis and led to a 5.7- to 7.3-fold increase in caspase-3 levels in HCT-116 and MCF-7 cells, respectively. semanticscholar.org The activation of caspase-3, an effector caspase, is a key event in the apoptotic cascade. turkjps.org Further investigations have confirmed that various analogs can activate caspase-3, caspase-8, and caspase-9, indicating a comprehensive engagement of the apoptotic machinery. rsc.org

| Compound/Analog Type | Cell Line | Activity/Result | Reference |

|---|---|---|---|

| Compound 19 (a novel 1,3,4-thiadiazole) | MCF-7 (Breast Cancer) | Increased early apoptosis to 15% | rsc.orgresearchgate.net |

| Compound 32a (a quinolone-based thiadiazole) | MCF-7 (Breast Cancer) | Proapoptotic mechanism via increased Bax/Bcl-2 ratio and caspases 6, 7, and 9 | nih.gov |

| Compound 3 (Benzofuran-thiadiazole-nitrile derivative) | HCT-116 (Colon Cancer) | 5.7-fold increase in caspase-3 | semanticscholar.org |

| Compound 11 (Benzofuran-thiadiazole-nitrile derivative) | MCF-7 (Breast Cancer) | 7.3-fold increase in caspase-3 | semanticscholar.org |

| Compound 3 (a 1,3,4-thiadiazole derivative) | C6 (Glioma) | 49.7% caspase-3 positive cells | turkjps.org |

| Compound 9i (piperazine-based bis(thiazole)) | HCT-116 (Colon Cancer) | 4.16-fold induction of apoptotic cell death | rsc.org |

Cell Cycle Arrest

In addition to inducing apoptosis, 1,3,4-thiadiazole analogs can inhibit cancer cell proliferation by causing cell cycle arrest. bepls.com By halting the progression of cells through the cell cycle, these compounds prevent their division and growth.

Different derivatives have been shown to arrest the cell cycle at various phases. For instance, the derivative known as compound 19 was found to arrest MCF-7 breast cancer cells at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.orgresearchgate.net Another analog, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), induced cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells and enhanced the expression of the cell cycle inhibitor p27/Kip1. nih.gov Further studies on other thiadiazole derivatives have also confirmed cell cycle arrest at the G2/M phase in MCF-7 cells, accompanied by DNA fragmentation. nih.gov

| Compound/Analog | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Compound 19 | MCF-7 (Breast Cancer) | G2/M | rsc.orgresearchgate.net |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung Carcinoma) | G0/G1 | nih.gov |

| Compound 22d | MCF-7 (Breast Cancer) | G2/M | nih.gov |

| Compound 32a | MCF-7 (Breast Cancer) | G2/M | nih.gov |

| Compound 3 | Cancer cells | G2/M | semanticscholar.org |

| Compound 11 | Cancer cells | G2/M | semanticscholar.org |

Modulation of Cellular Proliferation Pathways

The 1,3,4-thiadiazole scaffold is a core component of various compounds investigated for their antiproliferative effects. Analogs of this compound have been shown to modulate cellular proliferation through mechanisms that include the induction of apoptosis and cell cycle arrest. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is fundamental in regulating cell proliferation, survival, and angiogenesis, is a known target for certain 1,3,4-thiadiazole derivatives. nih.gov Treatment of cancer cell lines with these compounds has led to a significant, dose-dependent decrease in the expression of key phosphorylated proteins in this pathway, such as p-PI3K, p-Akt, and p-mTOR. nih.gov

Furthermore, cell cycle analysis in studies involving 1,3,4-thiadiazole analogs has revealed an accumulation of cells in the G2/M phase, which suggests an interference with the process of cytokinesis. nih.gov In a study focused on novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues, the lead compound was found to induce not only apoptosis but also cell cycle arrest in cancer cells. nih.gov These findings underscore the role of the 1,3,4-thiadiazole nucleus as a pharmacophore capable of disrupting key cellular proliferation pathways, making it a valuable scaffold in the development of anticancer agents.

Target Protein Interactions (e.g., STAT3, CDK9)

The biological activity of this compound and its analogs is often linked to their direct interaction with specific protein targets crucial for cancer cell survival and proliferation.

STAT3 Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently active in many human cancers. mdpi.com Analogs featuring the 1,3,4-thiadiazole scaffold have been identified as potent STAT3 inhibitors. nih.gov For instance, a series of N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine compounds were designed to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway. nih.govfigshare.com The optimized lead from this series, compound 40, was shown to bind directly to the SH2 domain of STAT3. nih.gov This binding prevents STAT3 phosphorylation, its subsequent translocation to the nucleus, and the transcription of downstream target genes. nih.gov Inhibition of the STAT3 pathway by related oxadiazole compounds has been shown to decrease the expression of antiapoptotic proteins like Bcl-2 and Bcl-xL and increase pro-apoptotic proteins such as p53 and Bax. mdpi.com

CDK9 Inhibition Cyclin-dependent kinase 9 (CDK9) plays a vital role in promoting oncogenic transcriptional pathways. nih.gov While direct inhibition by this compound is not extensively documented, structurally related heterocyclic compounds have demonstrated significant CDK9 inhibitory activity. Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines, for example, are potent pan-CDK inhibitors with high activity against CDK9. nih.gov These compounds act by inhibiting CDK9-mediated RNA polymerase II transcription, which in turn reduces the levels of anti-apoptotic proteins like Mcl-1 and triggers apoptosis. nih.gov Other heterocyclic systems, such as imadazopyrazines, have also shown potent CDK9 inhibitory activity, suggesting that kinase inhibition is a plausible mechanism for related scaffolds. mdpi.com

| Compound Series | Target Protein | Mechanism of Action | Example IC50 |

|---|---|---|---|

| N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogs | STAT3 | Binds to SH2 domain, inhibiting phosphorylation and downstream gene transcription. nih.gov | 2.97 µM (DU145 cells) nih.gov |

| Imadazopyrazine Analogs | CDK9 | Inhibits kinase activity. mdpi.com | 0.18 µM mdpi.com |

Antileishmanial Activity and Associated Biological Targets

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. mdpi.com The 2-amino-1,3,4-thiadiazole core is a recognized scaffold in the search for new, safe, and effective antileishmanial agents. nih.gov The sulfur atom within the thiadiazole ring contributes to increased lipophilicity, which can enhance cell permeability and bioavailability. nih.gov

A variety of 1,3,4-thiadiazole derivatives have demonstrated promising in vitro activity against Leishmania species. nih.govnih.gov For example, series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines and related piperazine (B1678402) derivatives have shown potent activity against both the promastigote and amastigote forms of Leishmania major. nih.govnih.gov In these studies, compounds containing a 5-nitrofuran group were generally more active than their 5-nitrothiophene counterparts. nih.gov

The precise biological targets within the parasite are still under investigation. However, studies on other antileishmanial compounds suggest potential mechanisms that could be relevant for thiadiazole derivatives. These include targeting the parasite's plasma membrane, which has a different sterol composition (ergosterol) compared to mammalian cells (cholesterol). mdpi.com Other potential mechanisms involve inducing the production of reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane, leading to parasite death. mdpi.com Research has indicated that certain substitutions on the thiadiazole ring, such as 1,4-dihydroxyphenyl groups, might be directly involved in the mechanism of action. nih.gov

| Compound Series | Leishmania Species | Activity Noted | Example IC50 |

|---|---|---|---|

| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines | L. major (promastigote) | Potent activity compared to glucantime. researchgate.net | 77.6 µM nih.gov |

| N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | L. major (promastigote & amastigote) | Significantly decreases intracellular amastigotes and macrophage infectivity. nih.gov | Data not specified nih.gov |

| 2-[(5-Phenylamino)-1,3,4-thiadiazol-2-yl]benzene-1,4-diol Analogs | L. donovani (promastigote) | Promising activity at concentrations as low as 50 µM. nih.gov | Data not specified nih.gov |

DNA Binding and Interaction Studies

The interaction with DNA is a mechanism of action for many cytotoxic and antiparasitic agents. While direct studies on this compound are limited, research on related heterocyclic compounds suggests that the 1,3,4-thiadiazole scaffold could participate in DNA binding. These interactions are typically non-covalent and can include intercalation between base pairs, groove binding, or electrostatic interactions. mdpi.com

Molecular docking studies performed on other classes of heterocyclic compounds, such as 2-amino-N′-aroyl(het)arylhydrazides, have predicted a good binding affinity for DNA. mdpi.com In some cases, this binding has been correlated with biological activity, such as the ability to induce DNA photocleavage upon irradiation with UV light. mdpi.com The free amino group and carbonyl groups on these molecules were observed to form a network of polar contacts and hydrogen bonds with DNA. mdpi.com Similarly, isatin (B1672199) derivatives, which can be linked to various heterocyclic systems, have been investigated for their anticancer potential through DNA binding studies. mdpi.com These findings suggest that the structural features of this compound, particularly the aromatic rings and the heteroatoms of the thiadiazole core, provide a basis for potential non-covalent interactions with the DNA double helix. Further experimental validation is necessary to confirm the mode and affinity of this binding.

Computational and Theoretical Investigations of 3 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have revealed diverse and specific interactions with various protein targets. These studies are crucial for understanding the potential mechanisms of action for compounds like 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or other non-covalent forces. nih.gov

For instance, in studies of related 1,3,4-thiadiazole derivatives, the thiadiazole ring itself, along with its substituents, plays a critical role in anchoring the ligand within the protein's binding pocket. The amino group, a common feature in this class of compounds, frequently acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. The benzonitrile (B105546) group of the title compound can participate in various interactions, including hydrophobic and aromatic interactions. researchgate.net The nitrile group, in particular, can act as a hydrogen bond acceptor. researchgate.net

Detailed analyses of docked complexes have shown that specific amino acid residues within the active site are key to the binding of these ligands. For example, in one study, a 1,3,4-thiadiazole derivative formed four hydrogen bonds with the NUDT5 gene product. uowasit.edu.iqresearchgate.net In another, interactions with residues such as Ser59 and Phe31 were critical for dihydrofolate reductase (DHFR) inhibition. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with lower (more negative) values indicating a more stable complex. amazonaws.com

| Compound Derivative | Target Protein | Key Interacting Residues | Types of Interactions | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | Not specified | Hydrogen bonds | -8.9 | uowasit.edu.iqresearchgate.net |

| Benzimidazole-1,3,4-thiadiazole derivative (4c) | Casein kinase-2 (CK2) | LYS-68, SER-51 | Hydrogen bonds | -8.61 | nih.gov |

| 1,3,4-Thiadiazole-appended isatin (B1672199) (UZ-12) | Fungal LAD protein (6AKX) | Not specified | Hydrogen bonding, Hydrophobic interactions | Not specified | nih.gov |

| Benzothiazole (B30560) bearing 1,3,4-thiadiazole (4f) | VEGFR-2, BRAF Kinase | Not specified | Not specified | Lower than sorafenib | nih.gov |

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations track the movements of atoms in the complex, providing insights into conformational changes and the persistence of key interactions.

RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein and the residues that are most affected by ligand binding. Residues that show significant interactions with the ligand in docking studies often exhibit reduced fluctuations in MD simulations, indicating a stable binding. plos.org Water bridges, which are water molecules that mediate hydrogen bonds between the ligand and the protein, can also be identified through MD simulations and are often crucial for stabilizing the complex. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of molecules like this compound.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. sapub.orgnih.gov

For 1,3,4-thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the amino group, while the LUMO may be distributed over the phenyl ring and any electron-withdrawing substituents. sapub.org This distribution suggests that an intramolecular charge transfer can occur from the electron-rich thiadiazole moiety to the electron-deficient parts of the molecule upon electronic excitation. sapub.org This charge transfer capability is often linked to the biological activity of the compound. sapub.org

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | Not specified | Not specified | 2.426 | B3LYP/6-311++G(d,p) | sapub.org |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.48 | -1.71 | 5.77 | B3LYP/6-311++G(d,p) | nih.gov |

| Benzimidazole-1,3,4-thiadiazole derivative (4c) | Not specified | Not specified | Slightly higher than 4m | DFT | nih.gov |

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. For molecules with rotatable bonds, such as the one connecting the benzonitrile and thiadiazole rings in the title compound, multiple conformations are possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. mdpi.com

QSAR models are developed using a training set of compounds with known activities. Various molecular descriptors, which can be topological (2D), conformational (3D), or quantum chemical in nature, are calculated for each compound. nih.gov Statistical methods such as multiple linear regression (MLR) are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net

For derivatives of 1,3,4-thiadiazole, QSAR studies have been successfully employed to model their antiproliferative, antifungal, and antileishmanial activities. mdpi.comnih.govresearchgate.net For example, a QSAR model for the antiproliferative activity of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols found that the chemical shifts of protons in the hydroxyl groups and carbon atoms in the thiadiazole ring were decisive descriptors. nih.gov The predictive power of a QSAR model is assessed through internal and external validation, using metrics such as the cross-validated correlation coefficient (Q²) and the correlation coefficient for an external test set (R²_pred). mdpi.comresearchgate.net

In Silico ADME Prediction

Compounds containing the 1,3,4-thiadiazole ring are of significant interest in medicinal chemistry, and various computational studies have been performed on their derivatives to evaluate their drug-likeness and ADME profiles. derpharmachemica.comnih.gov These studies often utilize established computational models and software to predict a range of pharmacokinetic parameters.

Physicochemical Properties and Drug-Likeness:

A fundamental aspect of ADME prediction is the evaluation of a molecule's physicochemical properties in the context of established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate a compound's oral bioavailability with properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, the predicted physicochemical properties, based on its structure, would likely fall within the acceptable ranges for oral bioavailability. The presence of the amino group and nitrogen atoms in the thiadiazole ring contributes to its hydrogen bonding capacity, while the benzonitrile moiety influences its lipophilicity.

General Predicted ADME Properties for 1,3,4-Thiadiazole Derivatives:

Based on computational studies of various 1,3,4-thiadiazole derivatives, the following table summarizes the generally expected in silico ADME predictions. It is important to note that these are generalized predictions for the class of compounds and the specific values for this compound may vary.

| ADME Parameter | Predicted Property/Value Range for 1,3,4-Thiadiazole Derivatives | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good absorption from the gastrointestinal tract is expected. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | Likely No | The compound is not expected to be significantly removed from cells by this efflux pump, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The ability to cross into the central nervous system may be limited. |

| Plasma Protein Binding (PPB) | Moderate | A portion of the compound is expected to bind to plasma proteins, affecting its distribution and availability. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Generally predicted to be non-inhibitors of major isoforms. | Lower likelihood of causing drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Likely a route of elimination. | The compound or its metabolites may be cleared through the kidneys. |

Detailed Research Findings from Analogous Compounds:

Studies on various series of 1,3,4-thiadiazole derivatives have consistently shown favorable in silico ADME profiles. For instance, many investigated compounds are predicted to have good oral absorption, with a high percentage of human oral absorption. They often comply with Lipinski's rule of five, indicating a molecular weight under 500, a logP value less than 5, and appropriate numbers of hydrogen bond donors and acceptors.

Furthermore, computational models for other 1,3,4-thiadiazole analogs suggest they are likely to be non-inhibitors of key cytochrome P450 enzymes, which is a favorable characteristic for avoiding metabolic drug-drug interactions. nih.gov The predicted blood-brain barrier penetration for this class of compounds can vary depending on the specific substituents, but many are predicted to have limited CNS penetration.

Structure Activity Relationship Sar Studies of 3 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile Derivatives

Influence of Substituents on Thiadiazole Ring on Biological Activity

The substituent at the 5-position of the 1,3,4-thiadiazole (B1197879) ring plays a critical role in modulating the biological activity of the molecule. The introduction of an aromatic ring at this position is a common strategy that has been shown to enhance the anticancer effects of the 2-amino-1,3,4-thiadiazole (B1665364) core. nih.gov The nature of the group at this position can significantly alter the compound's spectrum of activity.

For instance, SAR studies on 2-(3',5'-Dichlorobenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole derivatives revealed that modifying the arylamino substituent at the C-5 position can change the antimicrobial profile. dovepress.com Specific findings include:

A nitro derivative exhibited activity against Staphylococcus aureus. dovepress.com

An o-tolylamino derivative was active against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. dovepress.com

A p-tolylamino derivative displayed antifungal activity against Aspergillus niger. dovepress.com

These findings underscore the profound impact of the C-5 substituent on the type and selectivity of antimicrobial action. The electronic and steric properties of the group at this position are key determinants of the molecule's interaction with its biological targets.

| Substituent at C-5 | Observed Biological Activity | Reference |

|---|---|---|

| Nitro group | Activity against S. aureus | dovepress.com |

| ortho-Tolylamino group | Activity against Gram-negative bacteria (E. coli, P. vulgaris) | dovepress.com |

| para-Tolylamino group | Antifungal activity against A. niger | dovepress.com |

| Aromatic ring | General enhancement of anticancer effects | nih.gov |

Impact of Benzonitrile (B105546) Moiety Substitution on Activity Profile

The aryl ring attached to the C-2 position of the thiadiazole core, represented by the benzonitrile moiety in the parent compound, is another critical site for modification that influences the activity profile. The efficacy of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) scaffolds is heavily dependent on the specific chemical nature and position of substituents on this aromatic ring. nih.gov

Studies on various 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown that the presence of electron-withdrawing groups can be particularly beneficial for antimicrobial activity. For example, fluorinated and chlorinated compounds on the phenyl ring have demonstrated good antibacterial and antifungal activities. dovepress.com

The position of the substituent on the aryl ring is also a crucial factor. In a series of azetidinone-thiadiazole derivatives synthesized for anti-tubercular activity, compounds with a substituent in the para position of the phenyl ring were found to be active against M. tuberculosis H37Rv. nih.gov In contrast, moving the substituent to the meta position rendered the compounds inactive. nih.gov This highlights a strict regional requirement for activity, where para-substitution appears optimal for interaction with the biological target.

| Substituent on Phenyl Ring | Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Fluorine, Chlorine | Not specified | Good antibacterial and antifungal activity | dovepress.com |

| Various groups | para | Active against M. tuberculosis H37Rv | nih.gov |

| Various groups | meta | Inactive against M. tuberculosis H37Rv | nih.gov |

Role of the Amino Group in Biological Interactions

The amino group at the 5-position of the thiadiazole ring is a cornerstone of the molecule's biological activity and serves as a versatile handle for chemical modification. dovepress.com The 2-amino-1,3,4-thiadiazole moiety is considered an important pharmacophore and a valuable scaffold for developing new therapeutic agents. dovepress.commdpi.com Its presence is often linked to the ability of these compounds to interact with biological targets through hydrogen bonding and other non-covalent interactions.

The reactivity of the amino group allows for extensive derivatization, which can fine-tune the pharmacological profile. For instance, in the search for anti-HIV agents, the 2-amino-1,3,4-thiadiazole moiety was identified as a promising scaffold. mdpi.com Structure-activity relationship studies of N-aryl substituted derivatives revealed that the electronic properties of the substituent on the amino group influenced antiviral potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl ring enhanced the anti-HIV-1 activity compared to the unsubstituted N-phenyl derivative. mdpi.com

Conversely, in other contexts, substitution on the amino group can have different effects. Examination of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives showed that a p-chlorophenyl substitution on the amino group resulted in only marginal activity against S. aureus. dovepress.com This demonstrates that the role of the amino group is context-dependent, and its modification must be tailored to the specific biological target.

| Modification of Amino Group | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| N-Aryl substitution | Fluorine or trifluoromethyl on phenyl ring | Enhanced anti-HIV-1 activity | mdpi.com |

| N-Aryl substitution | Unsubstituted phenyl ring | Baseline anti-HIV-1 activity | mdpi.com |

| N-Aryl substitution | para-Chlorophenyl | Marginal activity against S. aureus | dovepress.com |

Positional Isomerism and its Effects on Activity

Positional isomerism, which involves changes in the arrangement of atoms within the heterocyclic core or the location of substituents, can lead to dramatic differences in biological activity. nih.gov This is evident in both the thiadiazole scaffold itself and the placement of functional groups on attached moieties.

A compelling example is the comparison between regioisomers of thiadiazole analogues as antagonists for human adenosine (B11128) A3 receptors. A molecular modeling study investigating the binding affinities of a 1,2,4-thiadiazole (B1232254) compound versus its 1,3,4-thiadiazole analogue revealed significant differences in how they interact with the receptor's binding pocket. nih.gov This disparity in interaction underscores how the placement of nitrogen and sulfur atoms in the heterocyclic ring fundamentally alters the molecule's electronic distribution and three-dimensional shape, thereby affecting its pharmacological function. The 1,3,4-thiadiazole ring is considered a bioisostere of pyridazine, while the 1,2,4-thiadiazole is a bioisostere of pyrimidine (B1678525), which can lead to improved biological properties upon substitution. dovepress.com

Furthermore, the position of substituents on the aryl ring, as discussed previously, is a critical determinant of activity. The observed difference between active para-substituted and inactive meta-substituted phenyl-thiadiazole derivatives in anti-tubercular screens is a clear demonstration of positional isomerism's impact. nih.gov In another study on thiazole (B1198619) inhibitors, the positional isomerism of a methyl group on an attached piperidine (B6355638) ring was found to be pivotal in either improving or deteriorating enzyme binding and potency. nih.gov Generally, isomers that achieve better complementarity and establish stronger molecular contacts with the target enzyme exhibit higher selectivity and potency. nih.gov

Future Research Directions and Advanced Academic Applications

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

While classical methods for synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives often involve reagents like phosphorus oxychloride or strong acids, modern research is shifting towards more sustainable and efficient approaches. mdpi.com Future efforts will likely concentrate on one-pot syntheses that minimize waste and energy consumption. For instance, methods using polyphosphate ester (PPE) as a mild additive for the cyclodehydration of thiosemicarbazides and carboxylic acids are being developed to avoid toxic reagents like POCl3 or SOCl2. mdpi.com

Other green chemistry strategies include the use of ultrasonic agitation to accelerate reaction times and improve yields, as has been demonstrated in the synthesis of related 2-amino-1,3,4-thiadiazole derivatives. raparinuni2024.orgresearchgate.net The development of multi-component reactions, where several starting materials react in a single step to form the desired product, also represents a promising avenue for the efficient and sustainable production of 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile and its analogs. researchgate.net These advanced synthetic methodologies not only reduce the environmental impact but also facilitate the rapid generation of compound libraries for further biological screening.

Exploration of Additional Biological Targets and Mechanisms of Action

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been shown to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comresearchgate.net Known targets for this class of compounds include various enzymes critical to disease pathology, such as protein kinases (e.g., c-Src/Abl tyrosine kinase), carbonic anhydrases, and cyclooxygenases. nih.govresearchgate.net For derivatives of this compound, future research will focus on identifying novel molecular targets to uncover new therapeutic applications.

High-throughput screening and modern cell-based assays are powerful tools for this exploration. Techniques like cell painting assays, which analyze cellular morphological changes, can provide insights into a compound's mechanism of action even when the specific target is unknown. This approach can help identify whether a derivative acts on novel pathways or shares mechanisms with known therapeutic agents. Furthermore, investigating the compound's effect on various cancer cell lines, such as colon (HT-29) and bladder (HT-1376) carcinoma cells, can reveal new antineoplastic potentials and associated biomarkers like Interleukin-6 (IL-6) and COX-2. nih.govresearchgate.net Understanding these interactions is crucial for expanding the therapeutic utility of this chemical scaffold.

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The this compound core structure serves as a versatile scaffold for chemical modification to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of advanced derivatives. rsc.orgnih.gov Research has shown that strategic modifications can significantly impact bioactivity. For example, the introduction of moieties like piperazine (B1678402) rings or benzothiazoles has been shown to enhance the anticancer properties of 1,3,4-thiadiazole compounds. nih.govmdpi.com

Future design strategies will involve creating hybrid molecules that combine the 1,3,4-thiadiazole core with other pharmacologically active structures, such as glucosides or natural products like himachalene, to create synergistic effects or novel mechanisms of action. nih.govnih.gov The goal is to develop derivatives with tailored bioactivity, whether it be heightened potency against a specific cancer cell line, improved selectivity for a particular enzyme isoform, or enhanced pharmacokinetic properties.

Below is a table summarizing the impact of various structural modifications on the biological activity of 1,3,4-thiadiazole derivatives, based on findings from related compounds.

| Modification/Derivative Type | Observed Biological Effect | Potential Application |

| Introduction of a piperazine ring via an acetamide (B32628) linker | Enhanced cytotoxicity against MCF-7 and HepG2 cancer cells. mdpi.com | Anticancer agent development |

| Hybridization with benzothiazole (B30560) moiety | Increased antiproliferative activity against bladder cancer cells (HT-1376). nih.gov | Anticancer agent development |

| Combination with a glucoside moiety | Good antifungal activities against plant pathogens like Phytophthora infestans. nih.gov | Agrochemical fungicides |

| Incorporation of N-(5-Nitrothiazol-2-yl) moiety | Selective activity against Bcr-Abl positive leukemia cells (K562). nih.gov | Targeted leukemia therapy |

| Hybridization with himachalene | Apoptosis induction and cell cycle arrest in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells. nih.gov | Anticancer agent development |

Applications as Chemical Probes for Biological Systems

Beyond direct therapeutic use, derivatives of this compound can be developed as chemical probes to investigate complex biological systems. By modifying the core structure with reporter tags such as fluorescent dyes or radioactive isotopes, researchers can create tools for imaging and tracking biological processes in real-time.

A notable application is the development of radiolabeled compounds for in vivo tracing studies. For example, a 1,3,4-thiadiazole derivative has been successfully radiolabeled and used to demonstrate targeting ability to sarcoma cells in tumor-bearing mice, providing a non-invasive method to study drug distribution and tumor accumulation. mdpi.com Similarly, derivatives that induce specific cellular responses, such as apoptosis or cell cycle arrest at a particular phase, can be used as probes to dissect the molecular pathways governing these processes. nih.gov Such tools are invaluable for basic research and for validating new drug targets.

Integration with Advanced Materials Science

The application of 1,3,4-thiadiazole derivatives is expanding beyond medicine and agriculture into the field of materials science. rsc.orgsemanticscholar.org The unique electronic properties and structural rigidity of the thiadiazole ring make it an attractive building block for novel organic materials. Future research will likely explore the integration of this compound into polymers and other macromolecules.

These materials could possess interesting optical, electronic, or thermal properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. The synthesis of metal complexes and macromolecules incorporating the thiadiazole ring is an active area of investigation. sci-hub.st By leveraging the chemical reactivity of the amino and nitrile groups on the this compound scaffold, it may be possible to create novel polymers and materials with tailored functionalities for high-tech applications.

Computational-Experimental Synergy in Compound Discovery and Optimization

The integration of computational modeling with experimental synthesis and biological testing has become a cornerstone of modern drug discovery. ekb.eg This synergistic approach is particularly valuable for accelerating the optimization of lead compounds based on the this compound scaffold.

In silico techniques such as molecular docking allow researchers to predict how different derivatives will bind to the active site of a target protein, providing insights into the key interactions that drive biological activity. nih.govnih.gov These predictions can guide the synthesis of compounds with a higher probability of success, saving time and resources. rsc.org Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov This iterative cycle of computational design, chemical synthesis, and biological evaluation is crucial for efficiently translating a promising chemical scaffold into a viable therapeutic or advanced material. mdpi.comresearchgate.net

Conclusion

Summary of Key Research Findings on 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile

Direct and focused research on this compound is notably scarce in publicly accessible scientific literature. Consequently, a summary of its specific properties and activities cannot be compiled. However, valuable inferences can be drawn from studies on the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

The 2-amino-1,3,4-thiadiazole framework is a privileged scaffold in the development of anticancer agents. mdpi.com The introduction of an aromatic ring at the 5-position is a common strategy that often enhances cytotoxic effects against various cancer cell lines. mdpi.com The nature and position of substituents on this aryl ring are critical determinants of biological efficacy. nih.gov

While data on the 3-benzonitrile isomer is lacking, a hybrid molecule incorporating a related structural motif, ({(3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one)}), has been synthesized and evaluated. nih.gov This compound demonstrated the ability to bind to DNA and exhibited cytotoxic activity against human hepatocellular carcinoma (Huh-7) cells. nih.gov This finding is significant as it suggests that the 3-substitution pattern on an aromatic ring attached to the 5-amino-1,3,4-thiadiazole core is capable of producing potent anticancer activity.

The general biological potential of the 1,3,4-thiadiazole (B1197879) scaffold is well-documented and summarized in the table below.

| Reported Biological Activities of the 1,3,4-Thiadiazole Scaffold |

| Anticancer / Antitumor nih.gov |

| Antimicrobial & Antifungal researchgate.net |

| Anti-inflammatory researchgate.net |

| Anticonvulsant nih.gov |

| Antiviral (including Anti-HIV and Anti-HBV) mdpi.com |

| Diuretic researchgate.net |

| Carbonic Anhydrase Inhibition nih.gov |

Outstanding Research Questions and Challenges

The absence of dedicated studies on this compound presents more questions than answers. The primary challenge is the current lack of fundamental data, which needs to be addressed through systematic investigation. Key outstanding questions are outlined in the following table.

| Key Research Question | Description of Challenge |

| Synthesis and Characterization | What is the most efficient and scalable synthetic pathway to produce high-purity this compound? Full spectroscopic (NMR, IR, MS) and crystallographic characterization is required. |

| Comparative Biological Evaluation | How does the biological activity (e.g., cytotoxicity against a panel of cancer cell lines, antimicrobial spectrum) of the 3-benzonitrile isomer compare with its 2- and 4-benzonitrile counterparts? |

| Structure-Activity Relationship (SAR) | What are the precise SARs for this series? A systematic study is needed to understand how the position of the nitrile group on the phenyl ring influences target binding and overall activity. nih.govresearchgate.net |

| Mechanism of Action | If found to be active, what are the molecular targets and mechanisms of action? Investigations could include enzyme inhibition assays (e.g., kinases, topoisomerases), apoptosis induction studies, and cell cycle analysis. mdpi.comnih.gov |

| Pharmacokinetic Profile | What are the preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound? In silico predictions followed by in vitro validation are necessary to assess its drug-like potential. |

Broader Implications for Heterocyclic Chemistry and Biological Sciences

The case of this compound serves as a critical reminder of the importance of comprehensive isomeric studies in drug discovery. The focus on more synthetically accessible or historically studied isomers can lead to significant knowledge gaps, leaving potentially valuable regions of chemical space unexplored.

For heterocyclic chemistry, the need to develop and report versatile synthetic methodologies that allow for the facile creation of all positional isomers of a given scaffold is paramount. Efficient access to compounds like the 3-benzonitrile isomer is the first step toward a full understanding of their potential.